5-Bromo-4-chloro-2-fluorobenzylamine
Overview
Description
5-Bromo-4-chloro-2-fluorobenzylamine is an organic compound with the molecular formula C7H6BrClFN. It is a derivative of benzylamine, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-fluorobenzylamine typically involves multi-step organic reactions. One common method is the halogenation of benzylamine derivatives. The process may include:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amine groups.
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include:
Refluxing: Using thionyl chloride and DMF as catalysts to produce intermediate compounds.
Hydrolysis: Using acid reagents such as hydrochloric acid or sulfuric acid to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-fluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: Where one halogen atom is replaced by another group.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may produce complex organic molecules with extended carbon chains .
Scientific Research Applications
5-Bromo-4-chloro-2-fluorobenzylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-fluorobenzylamine involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzylamine: Similar structure but lacks the chlorine atom.
2-Bromo-5-fluorobenzaldehyde: Contains an aldehyde group instead of an amine group
Uniqueness
5-Bromo-4-chloro-2-fluorobenzylamine is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(5-bromo-4-chloro-2-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClFN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLAVZBUCUPTBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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